26-Hydroxycholesterol
Overview
Description
26-Hydroxycholesterol, also known as Cholest-5-ene-3&26-diol, is synthesized by a mitochondrial P-450 enzyme that is widely distributed in tissues . It is known that the compound normally circulates in plasma .
Synthesis Analysis
26-Hydroxycholesterol is synthesized by a mitochondrial P-450 enzyme . It is transported to the liver and metabolized to bile acids along with other steroid intermediates . The mRNA that codes for the synthesis of the enzyme has been identified in a variety of tissues .Chemical Reactions Analysis
26-Hydroxycholesterol can inhibit both cholesterol synthesis and low-density lipoprotein (LDL) receptor activity . Inhibition of DNA synthesis also occurs and may not be related to the reduction in HMG-CoA reductase activity .Physical And Chemical Properties Analysis
26-Hydroxycholesterol is readily crystallized from ethyl acetate as fine needles . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Metabolism : 26-Hydroxycholesterol is synthesized by a mitochondrial P-450 enzyme and is involved in cholesterol metabolism and bile acid synthesis. It can inhibit cholesterol synthesis and low-density lipoprotein (LDL) receptor activity in cell cultures (Javitt, 1990).
Presence in Human Serum : This compound has been identified and quantified in human serum, where it is distributed among low and high-density lipoproteins (Javitt, Kok, Burstein, Cohen, & Kutscher, 1981).
Role in Atherosclerosis : Concentrations of 26-hydroxycholesterol in human aortic tissues have been shown to increase with the severity of atherosclerosis, suggesting a potential role in the development and progression of this disease (Smith & Lier, 1970).
Inhibition of Sterol Synthesis : Research indicates that 26-hydroxycholesterol can inhibit sterol synthesis in human ovarian cells, suggesting a regulatory role in cellular sterol metabolism (Rennert et al., 1990).
Toxicity to Monocyte-Macrophages : This compound has been found to exhibit time- and concentration-dependent toxicity to human monocyte-macrophages in vitro (Clare et al., 1995).
Cerebrotendinous Xanthomatosis (CTX) : Reduced levels of 26-hydroxycholesterol in serum have been associated with CTX, a genetic disorder affecting sterol and bile acid metabolism (Javitt, Kok, Cohen, & Burstein, 1982).
Role in Cell Proliferation and Cholesterol Homeostasis : 26-Hydroxycholesterol affects cell proliferation and cholesterol homeostasis in arterial myocytes, indicating its significance in atherogenesis (Corsini et al., 1995).
Breast Cancer Association : It has been found to accumulate in breast tissue and stimulate tumor growth via the estrogen receptor, highlighting its importance in breast cancer research (Javitt, 2015).
Regulation of HMG-CoA Reductase Activity : 26-Hydroxycholesterol has a selective biological role in regulating cholesterol synthesis by affecting HMG-CoA reductase activity (Esterman, Baum, Javitt, & Darlington, 1983).
Chemical Synthesis and Biological Oxidation : Methods for the synthesis and oxidation of 26-hydroxycholesterol have been developed, which are important for further biochemical studies (Dean & Whitehouse, 1966).
Future Directions
The interrelationships of the metabolic events involving 26-Hydroxycholesterol require further elucidation . The purpose of ongoing research is to summarize the knowledge that has been accumulated in regard to 26-Hydroxycholesterol, with particular emphasis on the critical issues that will need to be resolved before its role in human metabolism can be defined .
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRJWMENCALJY-CCDZVGGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314679 | |
Record name | 26-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
26-Hydroxycholesterol | |
CAS RN |
13095-61-9 | |
Record name | 26-Hydroxycholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13095-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-ene-3beta,26-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26-Hydroxycholesterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101314679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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